molecular formula C20H16N2O6 B2701793 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-40-6

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2701793
CAS No.: 892758-40-6
M. Wt: 380.356
InChI Key: WIHDBBAWDISAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic hybrid compound designed for advanced chemical and pharmacological research. Its structure ingeniously incorporates three distinct pharmacophores: a 2H-chromen-2-one (coumarin) core, a 1,2,4-oxadiazole ring, and a 3,4,5-trimethoxyphenyl substituent. This unique architecture makes it a valuable scaffold for developing new bioactive molecules. The compound's primary research value stems from its potential biological activities. The coumarin nucleus is widely recognized for its broad spectrum of properties, including being a key precursor for flavonoids and isoflavonoids, and is frequently investigated for its antimicrobial potential . The 1,2,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known to contribute to significant antibacterial and antitumor activities . Furthermore, the 3,4,5-trimethoxyphenyl group is a common structural feature in many natural products and synthetic compounds with potent biological effects. Research into structurally similar chalcone-coumarin hybrids has demonstrated activity against pathogens like Staphylococcus aureus , suggesting this compound is a promising candidate for antimicrobial studies targeting drug-resistant bacteria. Beyond its biological potential, the conjugated molecular system of this compound, featuring a delocalized π-electron framework, suggests possible applications in materials science. Related chalcone-coumarin hybrids have been investigated for their non-linear optical (NLO) properties, as the charge-transfer system between donor and acceptor groups can yield materials with high non-linear susceptibilities, useful for photonic applications . This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to utilize this compound as a key intermediate for synthesizing novel derivatives or as a probe for studying structure-activity relationships in antimicrobial and materials science research.

Properties

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-15-9-12(10-16(25-2)17(15)26-3)18-21-19(28-22-18)13-8-11-6-4-5-7-14(11)27-20(13)23/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHDBBAWDISAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the 3,4,5-trimethoxyphenyl precursor. This precursor can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide, and finally oxidation of the methyl group to an aldehyde . The oxadiazole ring is then formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids . The final step involves coupling the oxadiazole intermediate with the chromenone core under appropriate conditions to yield the target compound.

Chemical Reactions Analysis

3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Line Efficacy : The compound exhibited significant cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HEPG-2) cell lines. The IC50 values indicated a promising therapeutic index comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains and fungi:

  • Inhibition of Pathogens : The oxadiazole derivatives have shown effectiveness against Candida species and other pathogenic bacteria. Comparative studies with standard antibiotics revealed that the compound could inhibit microbial growth effectively .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that it can modulate inflammatory pathways:

  • Mechanism of Action : The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation. This property positions it as a candidate for treating inflammatory diseases .

Case Study 1: Anticancer Screening

A comprehensive screening was conducted on a library of compounds including 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one against a panel of 60 cancer cell lines. The results demonstrated significant growth inhibition in renal and leukemia cell lines:

CompoundCell LineGrowth Inhibition (%)
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneOU-31 (Kidney)47.42%
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-oneMOLT-4 (Leukemia)49.82%

Case Study 2: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives including the target compound:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound has considerable potential as an antimicrobial agent.

Comparison with Similar Compounds

Key Observations :

  • The dihydropyrazole analogue (Table 1, row 3) exhibits in vitro anticancer activity, suggesting that the target compound’s coumarin core may synergize with the oxadiazole-trimethoxyphenyl motif for similar or superior effects .

Activity Comparison with Coumarin Derivatives

Table 2: Coumarin-Based Analogues with Anticancer/Antimicrobial Activity

Compound Name Substituents Activity Profile Source
3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Oxadiazole + trimethoxyphenyl Theoretical anticancer/antimicrobial N/A
4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones Thiazolinone + hydrazone Antituberculosis (MIC: 6.25–25 µg/mL)
3-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-imino-1,3-dihydro-2H-indol-2-one Oxadiazole + indole Antimicrobial (Gram-positive bacteria)

Key Observations :

  • The target compound’s oxadiazole-trimethoxyphenyl group may improve membrane permeability over simpler coumarin-thiazolinone derivatives, as seen in antituberculosis agents .
  • Compound 4d (Table 2, row 3) demonstrates that the 3,4,5-trimethoxyphenyl-oxadiazole combination alone confers antimicrobial activity, implying the coumarin hybrid could broaden the spectrum .

Key Observations :

  • The target compound’s synthesis likely follows a CDI-mediated cyclocondensation route, as used for analogous dihydrochromenone-oxadiazole hybrids . This method ensures regioselectivity and scalability.
  • InCl3-catalyzed methods (Table 3, row 2) are less applicable here due to the absence of thiol intermediates in the target compound’s structure .

Biological Activity

The compound 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one represents a unique structural entity that combines the oxadiazole and chromenone moieties. This article delves into its biological activities, including its potential therapeutic applications based on various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O6C_{20}H_{18}N_4O_6, with a molecular weight of approximately 410.39 g/mol. The compound features a chromenone core linked to an oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group.

Antioxidant Activity

Research indicates that compounds with oxadiazole rings often exhibit significant antioxidant properties. The presence of the trimethoxyphenyl group enhances electron donation capabilities, contributing to free radical scavenging activities. In vitro assays demonstrated that derivatives of similar structures possess considerable antioxidant capacities, which are crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

A study focusing on related oxadiazole derivatives revealed promising antimicrobial effects against various bacterial strains. Compounds structurally similar to 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one showed effective inhibition against gram-positive and gram-negative bacteria. For instance, compounds with similar functional groups exhibited activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies. The mechanism of action is believed to involve the inhibition of key proteins involved in cancer cell proliferation and survival pathways. For example, certain oxadiazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Case Study 1: In Vitro Evaluation

In a controlled study assessing the cytotoxic effects of 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one on various cancer cell lines (e.g., MCF-7 breast cancer cells), results indicated a dose-dependent reduction in cell viability. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to leading antibiotics in clinical use. This positions the compound as a potential candidate for further development in antimicrobial therapy .

Table 1: Summary of Biological Activities

Biological ActivityObservations
AntioxidantSignificant free radical scavenging activity
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Table 2: Comparative IC50 Values

Compound NameIC50 (µM)Target
3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one15MCF-7 Cells
Standard Chemotherapy Agent30MCF-7 Cells
Ciprofloxacin20S. aureus

Q & A

What are the standard synthetic protocols for 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, and how do reaction conditions influence yield?

Basic Research Question
The synthesis typically involves cyclization reactions between coumarin precursors and substituted oxadiazole intermediates. A common method includes:

  • Step 1 : Reacting 3-carboxycoumarin derivatives with 3,4,5-trimethoxybenzaldehyde hydrazone under acidic conditions to form the oxadiazole ring .
  • Step 2 : Optimizing solvent choice (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) to improve cyclization efficiency. For example, triethylamine in ethanol increases reaction homogeneity and reduces side products .
  • Yield Optimization : Microwave-assisted synthesis or reflux at 80–100°C for 6–12 hours enhances reaction rates and purity (yields ~60–75%) .

How can researchers confirm the molecular structure and purity of this compound?

Basic Research Question
Structural validation requires a combination of techniques:

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., mean σ(C–C) = 0.002 Å, R factor < 0.04) .
  • Spectroscopy :
    • 1H/13C NMR : Identify methoxy groups (δ 3.8–4.0 ppm) and chromenone carbonyl signals (δ 160–165 ppm) .
    • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 423.1) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water gradients .

What strategies are employed to analyze structure-activity relationships (SAR) for its biological activity?

Advanced Research Question
SAR studies focus on modifying substituents and evaluating bioactivity:

  • Substitution Patterns : Replace the 3,4,5-trimethoxyphenyl group with halogenated or nitro groups to test anticancer potency (e.g., IC50 values against MCF-7 cells) .
  • Chromenone Modifications : Introduce hydroxy or methyl groups at position 4/7 to enhance solubility and binding affinity .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase II .

How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

Advanced Research Question
Contradictions often arise from experimental variability. Mitigation strategies include:

  • Standardized Assays : Use uniform cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) to minimize protocol-driven discrepancies .
  • Control for Degradation : Stabilize compounds during testing (e.g., continuous cooling to −20°C) to prevent thermal degradation of methoxy groups .
  • Multi-Lab Validation : Cross-validate data via collaborative studies, as seen in crystallography reports (e.g., R factor comparisons) .

What mechanistic studies are recommended to elucidate its anticancer activity?

Advanced Research Question
Mechanistic workflows should integrate:

  • Cell Cycle Analysis : Flow cytometry to assess G2/M arrest (common for tubulin-targeting agents) .
  • Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential loss via JC-1 staining .
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) in treated vs. untreated cells .

How can the compound’s stability under physiological conditions be evaluated?

Advanced Research Question
Stability protocols include:

  • Accelerated Degradation Studies : Expose the compound to simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 24–48 hours, followed by HPLC analysis .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for oral formulations) .
  • Light Sensitivity Tests : Monitor UV-Vis spectral changes under ambient light to assess photodegradation risks .

What are the limitations of current synthetic and analytical methods for this compound?

Advanced Research Question
Key limitations and solutions:

  • Low Solubility : Use co-solvents (DMSO:PBS mixtures) or nanoformulations to improve bioavailability .
  • Crystallization Challenges : Optimize solvent evaporation rates or employ seeding techniques for X-ray-quality crystals .
  • Scalability Issues : Transition from batch to flow chemistry for safer handling of reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.